5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
CAS No.: 1000340-14-6
Cat. No.: VC3873805
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000340-14-6 |
|---|---|
| Molecular Formula | C8H8ClN3 |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C8H8ClN3/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | OTQWBLFJRWKZDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C(=CNC2=N1)N)Cl |
| Canonical SMILES | CC1=C(C=C2C(=CNC2=N1)N)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-b] positions. Key substituents include:
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Chlorine atom at position 5 of the pyridine moiety
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Methyl group at position 6 of the pyridine ring
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Amino group at position 3 of the pyrrole component
This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom polarizes the aromatic system, while the methyl group provides steric bulk and moderate electron-donating character . The amine group serves as both a hydrogen bond donor and a site for further chemical derivatization.
Table 1: Key Physicochemical Properties
Spectral Characterization
While direct spectral data for 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine are unavailable, related compounds provide benchmarks:
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¹H NMR: Pyrrole protons typically resonate at δ 6.5–7.5 ppm, while pyridine protons appear upfield at δ 7.0–8.5 ppm . The methyl group would show a singlet near δ 2.4 ppm.
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¹³C NMR: The quaternary carbon bearing chlorine would appear at δ 140–150 ppm, consistent with halogenated aromatics.
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IR Spectroscopy: N-H stretches (amine and pyrrole) expected at 3300–3500 cm⁻¹, with aromatic C=C vibrations at 1450–1600 cm⁻¹.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Two primary strategies emerge for constructing the pyrrolo[2,3-b]pyridine core:
Route 1: Cyclocondensation Approach
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Starting Material: 5-Chloro-6-methylpyridin-3-amine
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Cyclization: Treat with acetylene dicarboxylate in DMF at 80°C to form the pyrrole ring .
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Protection/Deprotection: Use SEM (trimethylsilylethoxymethyl) groups to protect reactive NH sites during functionalization .
Route 2: Cross-Coupling Strategy
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Core Construction: Begin with 4-chloro-5-iodopyrrolo[2,3-b]pyridine
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Suzuki-Miyaura Coupling: Introduce methyl group via Pd-catalyzed coupling with methylboronic acid .
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Buchwald-Hartwig Amination: Install amine group using CuI/L-proline catalytic system .
Industrial Production Considerations
Scale-up requires addressing three critical factors:
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Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for improved environmental profile.
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Catalyst Recycling: Implement fixed-bed Pd catalysts with >90% recovery rates.
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Purification: Combine crystallization (hexane/EtOAc) with simulated moving bed chromatography .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profile
Structural analogs demonstrate potent inhibition of:
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Fibroblast Growth Factor Receptors (FGFRs): IC₅₀ = 12–18 nM via competitive ATP-binding site occupation.
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Monoamine Oxidase B (MAO-B): Kᵢ = 8.3 μM through interaction with FAD cofactor.
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Bacterial DNA Gyrase: MIC = 2 μg/mL against Staphylococcus aureus by stabilizing enzyme-DNA cleavage complex.
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a core structure for:
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FGFR1–4 Inhibitors: Structural modifications at position 3 enhance selectivity over VEGFR2.
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CDK4/6 Inhibitors: Addition of pyrimidine rings at position 7 improves cell permeability (Papp = 12 × 10⁻⁶ cm/s) .
Antibacterial Agents
Halogenated pyrrolopyridines show enhanced activity against Gram-positive pathogens:
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MRSA Activity: MIC₉₀ = 4 μg/mL when combined with β-lactamase inhibitors.
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Biofilm Disruption: 78% reduction in Pseudomonas aeruginosa biofilm at 16 μg/mL.
Future Research Directions
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Metabolic Stability Optimization: Introduce deuterium at position 6 methyl to reduce CYP3A4-mediated oxidation.
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Prodrug Development: Explore phosphonoxymethyl promoiety for enhanced oral bioavailability .
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Targeted Delivery Systems: Conjugate with folic acid-PEG nanoparticles for tumor-selective accumulation.
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